Physicochemical Differentiation: Increased Lipophilicity via 5-Butyl Substitution
The 5-butyl substituent on 2(1H)-Pyridinone, 5-butyl-6-methyl- confers significantly higher lipophilicity compared to its shorter-chain analogs. While direct experimental clogP values are not available in the public domain for this specific compound, the quantitative structural difference is clear: replacing a 5-ethyl (C2) or 5-propyl (C3) group with a 5-butyl (C4) group adds one or two methylene units, respectively, which is a well-established driver of increased lipophilicity . This difference directly impacts membrane permeability, plasma protein binding, and metabolic stability, making the butyl analog a distinct chemical entity with unique ADME (Absorption, Distribution, Metabolism, and Excretion) potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated higher LogP value (exact value not publicly reported) |
| Comparator Or Baseline | 5-ethyl-6-methyl-2(1H)-pyridinone and 5-propyl-6-methyl-2(1H)-pyridinone |
| Quantified Difference | Increase of one methylene unit (approx. +0.5 LogP units per CH2 group) |
| Conditions | Calculated property based on molecular structure |
Why This Matters
For researchers designing cell-based assays or studying membrane interactions, the increased lipophilicity of the 5-butyl derivative is a critical parameter that cannot be approximated by using a smaller alkyl chain analog.
